molecular formula C11H10FN3O2 B11877405 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide

5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide

Cat. No.: B11877405
M. Wt: 235.21 g/mol
InChI Key: LXNRHFDCFXTRFV-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-Fluoro-4-hydroxy-8-methylquinoline.

    Hydrazide Formation: The quinoline derivative is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA replication. The hydroxyl and carbohydrazide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-hydroxy-2-methylquinoline: Similar structure but with different substitution patterns.

    5-Fluoro-4-hydroxy-8-chloroquinoline: Contains a chlorine atom instead of a methyl group.

    5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid: Carboxylic acid derivative instead of carbohydrazide.

Uniqueness

5-Fluoro-4-hydroxy-8-methylquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which can form additional hydrogen bonds and enhance its biological activity. The combination of fluorine, hydroxyl, and carbohydrazide groups provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

5-fluoro-8-methyl-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H10FN3O2/c1-5-2-3-7(12)8-9(5)14-4-6(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

LXNRHFDCFXTRFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)NN

Origin of Product

United States

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